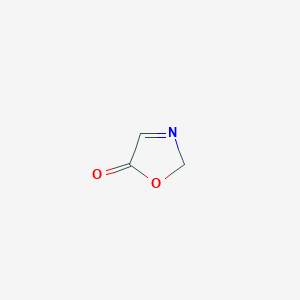
3-Oxazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolin-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is known for its versatility and utility in various chemical reactions and applications, making it a valuable entity in the fields of organic chemistry, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolin-5-one can be achieved through various methods. One notable method involves the visible light-induced nondecarboxylative coupling of redox-active esters with secondary nitro compounds. This process includes nitro aldol condensation followed by visible light-induced N-oxide deoxygenation . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (Deoxo-Fluor®) under flow conditions .
Industrial Production Methods
Industrial production of this compound often leverages the efficiency of flow synthesis techniques. These methods allow for the rapid and stereospecific preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazoline ring.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethylaminosulfur trifluoride (Deoxo-Fluor®) for cyclodehydration and manganese dioxide for oxidation . Reaction conditions often involve room temperature settings and the use of visible light for photocatalytic processes .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles, which are valuable intermediates in the synthesis of various heterocyclic compounds .
Applications De Recherche Scientifique
3-Oxazolin-5-one has a wide range of scientific research applications:
Biology: The compound’s derivatives exhibit biological activities, including anticancer properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Oxazolin-5-one involves its ability to act as a precursor for nitrile ylides. These ylides participate in cycloaddition reactions, leading to the formation of cyclic imines and pyrrole compounds. The visible light-induced nondecarboxylative coupling and subsequent reactions are facilitated by photocatalysis, which involves the activation of redox-active esters and nitro compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Oxazolin-5-one include:
Oxazoles: These compounds share a similar ring structure but differ in their oxidation state.
Thiazoles: These heterocycles contain sulfur instead of oxygen.
Imidazoles: These compounds have two nitrogen atoms in the ring structure.
Uniqueness
This compound is unique due to its ability to undergo visible light-induced reactions, making it a valuable compound for photocatalytic processes. Its role as a precursor for nitrile ylides also sets it apart from other similar heterocyclic compounds .
Propriétés
Numéro CAS |
5839-94-1 |
|---|---|
Formule moléculaire |
C3H3NO2 |
Poids moléculaire |
85.06 g/mol |
Nom IUPAC |
2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h1H,2H2 |
Clé InChI |
DQRFCVHLNUNVPL-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


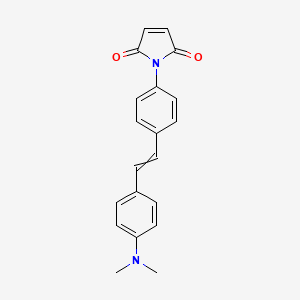
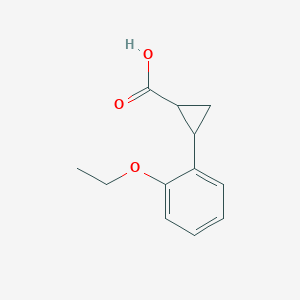
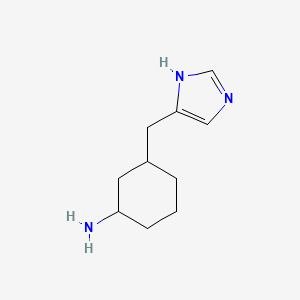


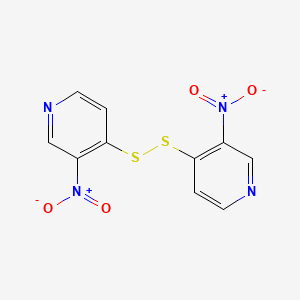

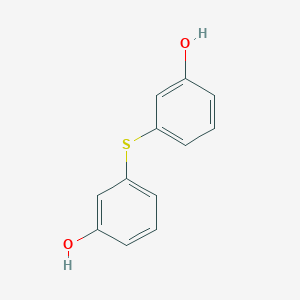


![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)
![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

